(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Description
Properties
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNORUQSBRMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-component reactions that integrate various building blocks into the desired heterocyclic framework. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of benign catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrano-pyrazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrano-pyrazole scaffold .
Scientific Research Applications
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol and related compounds:
Key Observations :
Ring Annulation: The target compound’s [4,3-c] annulation (pyran fused to pyrazole at positions 4 and 3) contrasts with the [2,3-c] system in . The fully saturated tetrahydropyrano ring in ’s compound may confer greater conformational stability compared to the partially saturated dihydro system in the target compound .
Functional Groups: The 3-methanol group in the target compound enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the ketone and nitrile groups in analogs . Aromatic substituents (e.g., phenyl in ) increase lipophilicity, which may improve membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic phenyl and methyl groups in ’s compound .
- Thermal Stability : The partially unsaturated dihydro-4H ring in the target may reduce thermal stability relative to the fully saturated analog in .
Biological Activity
The compound (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic organic molecule that features a unique pyrano-pyrazole framework. This structure is notable for its potential biological activities, which have garnered interest in medicinal chemistry. The presence of both pyrano and pyrazole rings suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.
- Molecular Formula : CHNO
- Molecular Weight : 153.18 g/mol
This compound's structure can be synthesized through various methods, including intramolecular nitrile oxide cycloaddition (INOC), which has been shown to yield high-purity products confirmed by NMR and HRMS techniques .
Antimicrobial Properties
Research indicates that many heterocyclic compounds, including those with pyrazole structures, possess significant antimicrobial activity. For instance, derivatives of pyrazoles have demonstrated efficacy against various pathogens, suggesting that this compound could similarly exhibit such properties .
| Pathogen | Activity |
|---|---|
| Bacteria | Inhibition of growth |
| Fungi | Antifungal activity |
| Viruses | Potential antiviral effects |
Anti-inflammatory Effects
Compounds containing pyrazole rings are frequently studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Preliminary studies suggest that this compound may exhibit similar anti-inflammatory effects .
Cytotoxic Activity
Some derivatives of pyrazole compounds have shown cytotoxic effects on various cancer cell lines. This suggests the potential for this compound to be developed as a candidate for anticancer drug development .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro assays demonstrated that a related pyrazole derivative significantly reduced the production of TNF-alpha in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of several pyrazole derivatives on human cancer cell lines showed that some compounds induced apoptosis through the activation of caspase pathways .
The biological activity of this compound may involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials associated with this compound. This includes:
- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) Investigations : To optimize the compound's biological activity through chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
